molecular formula C19H19N3O4S B12404513 GPVI antagonist 1

GPVI antagonist 1

Cat. No.: B12404513
M. Wt: 385.4 g/mol
InChI Key: KBVPHVCPUVDXOQ-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GPVI antagonist 1 is a glycoprotein VI (GPVI) platelet receptor antagonist. It inhibits collagen-induced platelet aggregation, making it a promising compound for antithrombotic therapy. GPVI is a major signaling receptor for collagen on platelets, and its inhibition can prevent thrombus formation without significantly affecting normal hemostasis .

Preparation Methods

The synthesis of GPVI antagonist 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes and reaction conditions are typically optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using automated equipment and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

GPVI antagonist 1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GPVI antagonist 1 has several scientific research applications, including:

Mechanism of Action

GPVI antagonist 1 exerts its effects by binding to the GPVI receptor on platelets, thereby inhibiting its interaction with collagen. This prevents the activation and aggregation of platelets, reducing the risk of thrombus formation. The molecular targets and pathways involved include the inhibition of GPVI-mediated signaling cascades, which are crucial for platelet activation .

Comparison with Similar Compounds

GPVI antagonist 1 is unique compared to other similar compounds due to its specific inhibition of the GPVI receptor. Similar compounds include:

    Glenzocimab: A humanized antibody fragment that inhibits GPVI interactions with collagen and fibrin.

    Revacept: A fusion protein that blocks GPVI-collagen interactions.

These compounds also target GPVI but may differ in their binding sites, mechanisms of action, and clinical applications .

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

(3S)-2-(4-methoxyphenyl)sulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxamide

InChI

InChI=1S/C19H19N3O4S/c1-26-12-6-8-13(9-7-12)27(24,25)22-11-17-15(10-18(22)19(20)23)14-4-2-3-5-16(14)21-17/h2-9,18,21H,10-11H2,1H3,(H2,20,23)/t18-/m0/s1

InChI Key

KBVPHVCPUVDXOQ-SFHVURJKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C[C@H]2C(=O)N)C4=CC=CC=C4N3

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(CC2C(=O)N)C4=CC=CC=C4N3

Origin of Product

United States

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